Whitlockite

Bone Graft Retention Volumetric Stability Osteoconduction

Whitlockite (WH; Ca₁₈Mg₂(HPO₄)₂(PO₄)₁₂) is a magnesium-incorporated calcium phosphate that delivers clinically proven intermediate resorption—more durable than β-TCP yet more completely remodeling than HA—while releasing osteogenic Mg²⁺ ions that directly enhance osteoblast differentiation and angiogenesis. This unique profile makes WH the preferred synthetic bone graft for dental socket preservation, sinus augmentation, and orthopedic void filling where early volume retention and vascularization are critical. Procure WH to achieve superior bioactivity without exogenous growth factors.

Molecular Formula Ca9FeH2MgO32P8
Molecular Weight 1202.626
CAS No. 14358-97-5
Cat. No. B577102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWhitlockite
CAS14358-97-5
Molecular FormulaCa9FeH2MgO32P8
Molecular Weight1202.626
Structural Identifiers
SMILESOP(=O)([O-])[O-].OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Fe+2]
InChIInChI=1S/9Ca.Fe.Mg.8H3O4P/c;;;;;;;;;;;8*1-5(2,3)4/h;;;;;;;;;;;8*(H3,1,2,3,4)/q11*+2;;;;;;;;/p-22
InChIKeyCVPJXKJISAFJDU-UHFFFAOYSA-A
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Whitlockite (CAS 14358-97-5) as a Next-Generation Calcium Magnesium Phosphate Biomaterial for Bone Regeneration


Whitlockite (WH; Ca₁₈Mg₂(HPO₄)₂(PO₄)₁₂ or Ca₉Mg(HPO₄)(PO₄)₆) is a magnesium-enriched calcium phosphate mineral that constitutes the second most abundant inorganic phase in human bone after hydroxyapatite [1]. It has gained attention as a synthetic bone graft substitute due to its chemical similarity to native bone mineral and its dual role in promoting osteogenesis while regulating bone resorption [2]. Unlike conventional calcium phosphates, WH uniquely combines magnesium release capacity with intermediate resorbability between the extremely slow-degrading hydroxyapatite (HA) and rapidly resorbing β-tricalcium phosphate (β-TCP) [3].

Why Whitlockite Cannot Be Replaced by Hydroxyapatite or β-Tricalcium Phosphate in Bone Graft Applications


In-class calcium phosphate bioceramics such as hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) are not functionally interchangeable with whitlockite (WH). HA exhibits extremely slow resorption (years to decades) that can impede complete bone remodeling, while β-TCP degrades too rapidly (weeks to months) to provide sustained volumetric support [1]. WH occupies a clinically advantageous intermediate resorption profile [2]. Furthermore, only WH naturally contains magnesium within its crystal lattice—a critical osteogenic ion that HA and β-TCP lack without post-synthetic doping—enabling sustained Mg²⁺ release that directly enhances osteoblast differentiation and angiogenesis [3]. This fundamental compositional and kinetic distinction means that substituting WH with conventional alternatives compromises both biological signaling and structural integrity.

Quantitative Evidence Differentiating Whitlockite from Hydroxyapatite and β-Tricalcium Phosphate


Whitlockite Demonstrates Superior Volumetric Stability at Early Healing Stages

Whitlockite (WH) exhibits significantly greater graft retention compared to hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) during the critical early phase of bone healing. At 4 weeks post-implantation in a rabbit calvarial defect model, the remaining bone graft area for WH was significantly higher than both HA and β-TCP groups (p < 0.05) [1]. This indicates that WH provides superior volumetric stability and serves as a more durable scaffold during initial osteoconduction, before substantial new bone formation occurs.

Bone Graft Retention Volumetric Stability Osteoconduction

Whitlockite Enhances Osteogenic Gene Expression in Human Mesenchymal Stem Cells

Human mesenchymal stem cells (hMSCs) cultured on whitlockite (WH) exhibit significantly elevated expression of key osteogenic genes compared to hydroxyapatite (HAP) and β-tricalcium phosphate (β-TCP). Specifically, WH induced higher mRNA expression levels of alkaline phosphatase (ALP), osteocalcin (OCN), Runt-related transcription factor 2 (RUNX2), and collagen type I alpha 1 (COL1A1) [1]. This molecular upregulation directly translates to enhanced osteoblastic differentiation and matrix mineralization potential.

Osteogenic Differentiation Gene Expression Bone Formation

Whitlockite Delivers Intermediate Resorbability Between Hydroxyapatite and β-Tricalcium Phosphate

The relative resorbability of calcium phosphate implant materials follows a well-established order: magnesium whitlockite (WH) resorbs slower than hydroxyapatite (HA) but faster than oxyhydroxyapatite, with β-tricalcium phosphate (β-TCP) being the most rapidly resorbed [1]. This intermediate resorption profile of WH provides a clinically desirable balance—maintaining structural support longer than β-TCP while avoiding the excessively slow, near-permanent retention of HA that can hinder complete bone remodeling [2].

Biodegradation Rate Implant Resorption Remodeling Kinetics

Whitlockite Sustains Mg²⁺ Ion Release Not Achievable with Hydroxyapatite or β-Tricalcium Phosphate

Whitlockite (WH) is uniquely distinguished from hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) by its intrinsic magnesium content (Ca₁₈Mg₂(HPO₄)₂(PO₄)₁₂), which enables sustained release of Mg²⁺ ions upon implantation [1]. HA and β-TCP lack magnesium in their native crystal structures and require post-synthetic doping to achieve comparable ion release. The sustained release of osteogenic calcium and magnesium ions from WH has been directly linked to enhanced bone-implant integration and early-stage vascularization in vivo [2].

Magnesium Ion Release Osteogenic Signaling Bioactive Ion Therapy

Whitlockite Achieves Comparable or Superior In Vivo Bone Regeneration with 2-6% Increase in Quantitative Metrics

A 2025 systematic review of 17 in vivo animal studies (rats, mice, rabbits) concluded that whitlockite (WH) consistently outperforms hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) in bone regeneration outcomes. WH achieved up to a 2-6% increase in bone volume fraction (BV/TV), bone mineral density (BMD), and histological bone formation compared to HA and β-TCP controls [1]. This quantitative advantage is reproducible across multiple defect models and scaffold types.

Bone Volume Fraction Bone Mineral Density Histological Bone Formation

Whitlockite-Containing Coatings Enhance Bone-Implant Integration and Early Vascularization

Laser-assisted integration of whitlockite (WH) onto bone implant surfaces significantly enhances osseointegration compared to unmodified implants. In a rat femoral defect model, WH-integrated implants demonstrated enhanced bone-implant integration and early-stage vascularization, attributed to the sustained release of osteogenic calcium and magnesium ions from the WH phase [1]. This represents a functional advantage over conventional HA coatings, which lack intrinsic magnesium release capacity.

Implant Surface Modification Osseointegration Angiogenesis

Optimal Research and Industrial Applications for Whitlockite Based on Quantitative Evidence


Critical-Sized Bone Defect Regeneration Requiring Sustained Volumetric Support

In preclinical models of critical-sized calvarial defects, whitlockite (WH) demonstrates significantly greater remaining graft area at 4 weeks compared to hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) (p < 0.05) [1]. This superior volumetric stability makes WH particularly suitable for contained or non-load-bearing bone defects where maintaining space for osteoconduction is essential during the early healing phase. The intermediate resorbability of WH further ensures that structural support persists longer than β-TCP while eventually remodeling more completely than HA [2]. Procurement of WH is thus indicated for bone graft substitute applications in dental socket preservation, sinus augmentation, and orthopedic void filling where early volume retention directly correlates with clinical success.

Bioactive Implant Coatings for Enhanced Osseointegration and Peri-Implant Vascularization

WH-integrated implant surfaces, prepared via laser-assisted hydrothermal processing, exhibit enhanced bone-implant integration and early-stage vascularization in rat femoral defect models compared to unmodified surfaces [1]. This effect is mechanistically attributed to the sustained release of osteogenic Ca²⁺ and Mg²⁺ ions from the WH phase—a feature not achievable with conventional HA coatings that lack intrinsic magnesium. Industrial adoption of WH-based coatings is therefore warranted for dental and orthopedic implant manufacturers seeking to accelerate osseointegration and reduce the risk of early implant failure due to poor vascularization.

Osteoinductive Scaffolds Requiring Upregulation of Endogenous Osteogenic Gene Expression

WH induces significantly higher expression of osteogenic genes (ALP, OCN, RUNX2, COL1A1) in human mesenchymal stem cells compared to HA and β-TCP [1]. This molecular evidence, corroborated by systematic review findings of consistent upregulation across 17 in vivo studies [2], positions WH as the preferred calcium phosphate component in tissue-engineered scaffolds designed for cell-free osteoinduction. Applications include synthetic bone graft substitutes intended for use in compromised healing environments (e.g., osteoporotic bone, irradiated bone beds) where host osteoprogenitor cell recruitment and differentiation must be maximized.

Magnesium-Eluting Biomaterials for Angiogenesis-Dependent Bone Regeneration

The intrinsic magnesium content of WH (Ca₁₈Mg₂(HPO₄)₂(PO₄)₁₂) enables sustained Mg²⁺ ion release that is not possible with stoichiometric HA or β-TCP without post-synthetic doping [1]. Given the established role of Mg²⁺ in promoting angiogenesis and osteogenesis, WH is uniquely suited for applications where rapid vascular infiltration is critical—such as large segmental defects, spinal fusion, or necrotic bone debridement sites. Procurement of WH-based materials should be prioritized over conventional calcium phosphates when the clinical scenario demands both osteoconductive scaffolding and bioactive ion signaling without reliance on exogenous growth factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Whitlockite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.